Pyrido[2,3-F]quinoxaline
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Overview
Description
Pyrido[2,3-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family These compounds are characterized by a fused ring system consisting of a benzene ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-F]quinoxaline typically involves condensation reactions of aromatic 1,2-diamino compounds with 1,2-diketone compounds. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the use of bromo-substituted quinoxalines and pyrido[2,3-b]pyrazines as intermediates . The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2·CH2Cl2, in tetrahydrofuran (THF) with potassium carbonate (K2CO3) as the base at reflux temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitro groups to amino groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce amino-substituted derivatives. Substitution reactions can lead to a variety of functionalized this compound derivatives .
Scientific Research Applications
Pyrido[2,3-F]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Pyrido[2,3-F]quinoxaline involves its interaction with specific molecular targets and pathways. For example, it can act as a kinase inhibitor, interfering with the activity of enzymes involved in cell signaling pathways . This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells. The compound may also interact with other cellular targets, such as DNA and proteins, to exert its biological effects .
Comparison with Similar Compounds
Pyrido[2,3-F]quinoxaline can be compared with other similar compounds, such as quinoxaline and pyrido[2,3-b]pyrazine. While all these compounds share a common fused ring system, this compound is unique due to its specific ring fusion pattern and the presence of additional nitrogen atoms in the ring structure . This unique structure contributes to its distinct chemical and biological properties.
List of Similar Compounds
- Quinoxaline
- Pyrido[2,3-b]pyrazine
- Pyrido[3,4-b]pyrazine
These compounds have similar core structures but differ in their specific ring fusion patterns and substituents, leading to variations in their chemical reactivity and biological activities .
Properties
CAS No. |
231-21-0 |
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Molecular Formula |
C11H7N3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
pyrido[2,3-f]quinoxaline |
InChI |
InChI=1S/C11H7N3/c1-2-8-3-4-9-11(10(8)13-5-1)14-7-6-12-9/h1-7H |
InChI Key |
LMKOGFPNETZZTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC=CN=C3C=C2)N=C1 |
Origin of Product |
United States |
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